1,6-Hexanediol dipropiolate

Descripción general

Descripción

1,6-Hexanediol dipropiolate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1,6-Hexanediol dipropiolate (HDPA) is a compound with significant applications in various fields, including polymer chemistry and biochemistry. Its biological activity is of particular interest due to its effects on cellular processes and enzymatic functions. This article reviews the biological activity of this compound, focusing on its enzymatic interactions, effects on cellular structures, and potential applications in biomedical contexts.

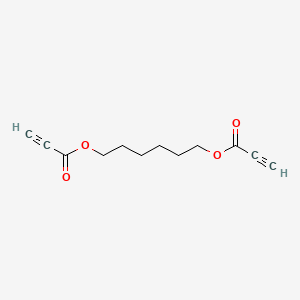

This compound is an ester derived from 1,6-hexanediol and propiolic acid. Its structure can be described as follows:

- Chemical Formula : C₁₃H₂₄O₄

- Molecular Weight : 240.34 g/mol

- Appearance : Yellow oil

The compound's unique structure allows it to participate in various chemical reactions, particularly in polymerization processes.

Inhibition of Kinases and Phosphatases

Recent studies have highlighted that 1,6-hexanediol, a closely related compound, significantly impairs the activity of various kinases and phosphatases. At concentrations typically used in experimental setups (5-10%), it can render these enzymes virtually inactive. For instance:

- Cyclin-dependent kinase (Cdk) : The activity of Cdk9/CycT1 was severely diminished upon treatment with 5% hexanediol.

- Phosphatases : Similar effects were observed with phosphatases, indicating a broad impact on kinase signaling pathways essential for cellular functions .

Effects on DNA Polymerases

The compound also affects DNA polymerases differently based on concentration:

- Q5 Polymerase : Activity was significantly reduced at 5% concentration and completely inhibited at 10%.

- OneTaq Polymerase : Showed reduced activity at lower concentrations (0.625%) and was fully inhibited at 2.5% .

These findings suggest that the biological activity of HDPA can vary significantly depending on the specific enzyme involved.

Impact on Cellular Structures

This compound is known to disrupt liquid-liquid phase separation (LLPS) in cells. It dissolves LLPS assemblies such as P bodies while leaving solid-like condensates intact. This disruption has implications for cellular morphology and function:

- Cellular Morphology : In HeLa cells, treatment with HDPA alters cellular structures, potentially affecting cell signaling and organization .

- Phase Separation Studies : The compound serves as a critical tool for studying LLPS in various biological contexts but requires careful consideration due to its disruptive effects .

Case Studies and Research Findings

Several studies have examined the biological activity of HDPA and its analogs:

These studies underline the necessity for further research into the biological implications of HDPA in both laboratory settings and potential therapeutic applications.

Potential Applications

Given its biological activity, HDPA has potential applications in:

- Polymer Chemistry : As a building block for functional polymers due to its ability to undergo various polymerization reactions.

- Biomedical Research : Understanding cellular mechanisms through LLPS studies and potential therapeutic uses based on its enzymatic inhibition properties.

Propiedades

IUPAC Name |

6-prop-2-ynoyloxyhexyl prop-2-ynoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-11(13)15-9-7-5-6-8-10-16-12(14)4-2/h1-2H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUSVKDHSGOGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)OCCCCCCOC(=O)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.